4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid
Overview
Description
4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid is a complex organic compound with a molecular formula of C22H20N2O6S . This compound is characterized by the presence of a methoxyphenyl group, a sulfamoyl group, and a benzoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonamide with 4-methylbenzoyl chloride under controlled conditions to form the intermediate 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The methoxyphenyl group may also play a role in binding to specific receptors or proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid: Similar in structure but with a different substitution pattern on the benzoyl group.
4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid: Contains a chloro group instead of a methyl group, leading to different chemical properties.
Uniqueness
4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-14-3-4-16(21(25)23-17-7-5-15(6-8-17)22(26)27)13-20(14)31(28,29)24-18-9-11-19(30-2)12-10-18/h3-13,24H,1-2H3,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUQROZVQGDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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